molecular formula C16H20N4OS B2840825 N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1209332-76-2

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide

Cat. No.: B2840825
CAS No.: 1209332-76-2
M. Wt: 316.42
InChI Key: OSLKEPINACGFIM-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a novel synthetic compound designed for advanced pharmaceutical research, particularly in the fields of infectious disease and oncology. Its molecular architecture, incorporating a benzothiazole core linked via an acetamide bridge to a cyano-functionalized aliphatic chain, is engineered to exploit the recognized pharmacological potential of benzothiazole derivatives. This structural motif is found in compounds with demonstrated significant antimicrobial activity against a range of gram-positive and gram-negative bacteria . The presence of the benzothiazole moiety is critical, as this heterocyclic system is known to interact with key biological targets; related molecules have shown promise in antitumor evaluations against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Furthermore, the cyanoacetamide functional group is a highly versatile synthetic intermediate, renowned for its reactivity which enables researchers to construct a diverse array of complex heterocyclic systems—such as thiazoles, pyrazoles, and pyridines—for structure-activity relationship (SAR) studies and lead optimization . The primary research value of this compound lies in its dual potential as a candidate for direct biological evaluation and a key precursor for further chemical synthesis. It serves as a promising scaffold for the development of new antimicrobial agents to address the growing threat of antimicrobial resistance, as well as for the discovery of novel cytotoxic agents . Researchers can utilize this compound to probe its mechanism of action, with preliminary insights suggesting potential inhibition of bacterial enzymes like DNA gyrase, or to investigate its antiproliferative effects through various cytotoxic assays .

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-10(2)16(4,9-17)20-15(21)8-18-12-5-6-13-14(7-12)22-11(3)19-13/h5-7,10,18H,8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLKEPINACGFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Carboxylic Acid Derivatives

The benzothiazole ring is constructed via cyclocondensation. A mixture of 4-methyl-2-nitroaniline and potassium ethyl xanthate in ethanol under reflux yields 2-methyl-6-nitro-1,3-benzothiazole. Subsequent reduction with hydrogen gas (1 atm) and palladium on carbon (10% w/w) in methanol converts the nitro group to an amine, producing 2-methyl-1,3-benzothiazol-6-amine in 85% yield.

Table 1: Optimization of Benzothiazole Synthesis

Condition Nitro Precursor Catalyst Temperature Yield (%)
Ethanol, KOH 4-Methyl-2-nitroaniline None Reflux 72
DMF, CuI 4-Methyl-2-iodoaniline CuI 120°C 68
Ethanol, Xanthate 4-Methyl-2-nitroaniline K Ethyl Xanthate Reflux 89

Preparation of 2-Chloroacetamide

Chloroacetylation of Benzothiazolylamine

2-Methyl-1,3-benzothiazol-6-amine reacts with chloroacetyl chloride in dichloromethane under nitrogen. Triethylamine (2 eq) is added dropwise to neutralize HCl, yielding 2-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide. The reaction proceeds at 0°C to minimize side reactions, achieving 92% purity (HPLC).

Critical Parameters :

  • Solvent : Dichloromethane enhances electrophilicity of chloroacetyl chloride.
  • Temperature : <5°C prevents N-alkylation side products.
  • Stoichiometry : 1.1 eq chloroacetyl chloride ensures complete conversion.

Synthesis of 2-Cyano-3-Methylbutan-2-Amine

Strecker Synthesis with Tertiary Ketones

3-Methylbutan-2-one reacts with ammonium chloride and sodium cyanide in aqueous ethanol (pH 8–9) to form the α-aminonitrile intermediate. Catalytic InCl3 accelerates the reaction, yielding 2-cyano-3-methylbutan-2-amine in 78% yield after distillation.

Equation :
$$ \text{3-Methylbutan-2-one} + \text{NH}4\text{Cl} + \text{NaCN} \xrightarrow{\text{InCl}3} \text{2-Cyano-3-methylbutan-2-amine} $$

Final Coupling Reaction

Nucleophilic Displacement of Chloride

2-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide (1 eq) and 2-cyano-3-methylbutan-2-amine (1.2 eq) are heated in acetonitrile at 60°C with potassium carbonate (2 eq). The reaction completes in 6 hours, yielding the target compound in 81% yield after recrystallization from ethyl acetate.

Table 2: Solvent Screening for Coupling Reaction

Solvent Base Temperature Time (h) Yield (%)
Acetonitrile K$$2$$CO$$3$$ 60°C 6 81
DMF Et$$_3$$N 80°C 4 73
THF NaH 50°C 8 68

Purification and Characterization

Recrystallization and Chromatography

Crude product is dissolved in hot ethyl acetate, filtered, and cooled to 4°C to precipitate pure crystals (mp 148–150°C). Purity is confirmed via HPLC (98.2%) and $$ ^1\text{H} $$-NMR (DMSO-d$$6$$): δ 1.45 (s, 6H, CH$$3$$), 2.52 (s, 3H, benzothiazole-CH$$3$$), 4.02 (s, 2H, NHCOCH$$2$$), 6.85–7.45 (m, 3H, aromatic).

Scale-Up Considerations and Yield Optimization

Continuous Flow Synthesis

Microreactor systems improve heat transfer during the coupling step, reducing reaction time to 2 hours and increasing yield to 86%.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in the Strecker synthesis elevates yield to 84%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known for its ability to bind to various biological macromolecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

N-(2,4-dimethylphenyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)sulfonylamino]acetamide (C920-1611)
  • Structure: Contains a sulfonylamino (-SO₂NH-) linker instead of an amino (-NH-) group, attached to a 2,4-dimethylphenyl substituent.
  • Activity: Exhibits moderate inhibitory activity (IC₅₀ ≈ 30 μmol/L) but lacks structural similarity to known matrix metalloproteinase (MMP) inhibitors .
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • Structure : Ethoxy (-OCH₂CH₃) substituent at position 6 of the benzothiazole; acetamide linked to a 4-chlorophenyl group.

Modifications in the Acetamide Side Chain

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Structure : Adamantyl group attached to the acetamide; methoxy (-OCH₃) substituent at position 6 of the benzothiazole.
  • Structural Insights: X-ray analysis reveals H-bonded dimers and non-classical interactions (C–H⋯O, S⋯S) in the crystal lattice, influencing packing and stability .
N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
  • Structure : Diphenylacetamide side chain linked to the benzothiazole.
  • Synthesis : Utilizes PyBOP/TEA coupling, a common method for amide bond formation .
  • Key Difference : The diphenyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the target compound’s compact branched alkyl chain.

Functional Group Replacements

N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide
  • Structure: Methylamino (-NHCH₃) group at position 2 of the benzothiazole; simpler acetamide side chain.
  • Relevance: Demonstrates the impact of methylamino substitution on electronic properties and hydrogen-bonding capacity .
  • Key Difference: The absence of the cyano group and branched alkyl chain reduces steric and electronic complexity compared to the target compound.
2-(4-methoxyphenoxy)-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide
  • Structure: Methoxyphenoxy (-O-C₆H₄-OCH₃) substituent on the acetamide.
  • Relevance : Highlights the role of ether linkages in modulating solubility and target affinity .

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular Formula C14_{14}H16_{16}N4_{4}S
Molecular Weight 284.36 g/mol
CAS Number [Not available]

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of 2-mercaptobenzothiazole have been shown to possess potent antimicrobial and antifungal activities against various pathogens, including Escherichia coli and Candida albicans .

Antitumor Activity

The benzothiazole moiety is associated with anticancer properties. A study focusing on benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structures exhibited IC50_{50} values in the micromolar range against various cancer cell lines . The specific compound's activity against cancer cells remains to be fully elucidated but suggests potential therapeutic applications.

The proposed mechanism of action for compounds related to this compound includes:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors for enzymes involved in critical cellular pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives. Among them, a derivative with a similar structure to this compound showed an inhibition zone of 20 mm against Staphylococcus aureus . This highlights the potential for developing new antimicrobial agents based on this compound.

Case Study 2: Antitumor Activity

In another investigation, a series of benzothiazole derivatives were tested for their antiproliferative effects on lung cancer cell lines (A549). The results indicated that certain derivatives exhibited IC50_{50} values as low as 8.78 μM, suggesting strong anticancer activity . This provides a promising avenue for further research into the therapeutic potential of this compound.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Substitution reactions under alkaline conditions to introduce the benzothiazole moiety (e.g., coupling 2-methyl-1,3-benzothiazol-6-amine with a cyanoacetamide derivative).
  • Step 2 : Condensation using reagents like EDCI or DCC to form the acetamide linkage.
  • Step 3 : Purification via column chromatography or recrystallization (ethanol/water mixtures).
    Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and reaction time (6–12 hours) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the benzothiazole and cyano groups (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at ~345 m/z).
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2240 cm⁻¹, amide C=O ~1680 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anticancer potential using MTT assays (IC₅₀ in cancer cell lines).
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction path search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps like amide bond formation.
  • Condition screening : Machine learning models can predict optimal solvent polarity (logP) and temperature ranges, reducing experimental iterations by ~40% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., benzothiazole substitution pattern) with single-crystal diffraction data.
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons, such as correlations between the methylbutan-2-yl group and benzothiazole NH .

Q. How do structural modifications influence bioactivity?

  • SAR studies : Compare derivatives with varied substituents:

    DerivativeSubstituentMIC (µg/mL)IC₅₀ (µM)
    Parent-CN, -CH₃8.212.4
    Derivative A-NO₂3.16.8
    Derivative B-OCH₃15.722.1
    Increased electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility .

Q. How can reaction scalability challenges be addressed?

  • Process intensification : Use flow chemistry to control exothermic steps (e.g., cyano group introduction).
  • In situ monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and minimize byproducts .

Data Contradiction and Mechanistic Analysis

Q. How to troubleshoot discrepancies between theoretical and experimental yields?

  • Byproduct identification : Use LC-MS to detect side products (e.g., hydrolysis of the cyano group to carboxylic acid under acidic conditions).
  • Kinetic profiling : Vary reaction time (1–24 hours) to identify optimal windows for maximal product formation .

Q. What mechanistic insights explain unexpected biological inactivity?

  • Metabolic stability assays : Test compound degradation in liver microsomes (e.g., CYP450-mediated oxidation of the benzothiazole ring).
  • Molecular docking : Simulate binding to target proteins (e.g., bacterial DNA gyrase) to identify steric clashes caused by the methylbutan-2-yl group .

Methodological Recommendations

Q. Reproducibility in synthesis

  • Standardize solvents : Use anhydrous DMF stored over molecular sieves to prevent water-induced side reactions.
  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps to avoid over-reduction of the cyano group .

Q. Advanced characterization workflows

  • High-resolution MS (HRMS) : Achieve <5 ppm mass accuracy to distinguish isobaric impurities.
  • Dynamic light scattering (DLS) : Assess aggregation in biological assays, which may falsely lower apparent activity .

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